molecular formula C48H40O12Si8 B033884 Octaphenyloctasilsesquioxane CAS No. 5256-79-1

Octaphenyloctasilsesquioxane

Cat. No. B033884
CAS RN: 5256-79-1
M. Wt: 1033.5 g/mol
InChI Key: KBXJHRABGYYAFC-UHFFFAOYSA-N
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Description

Octaphenyloctasilsesquioxane (OPS) is a type of Polyhedral oligosilsesquioxanes (POSS) that has been of considerable interest due to its unusual three-dimensional molecular architecture, nanometer diameters, thermal stability, and the extensive variety of functional groups that can be appended directly to the core .


Synthesis Analysis

OPS can be prepared in high yield from phenyltrichlorosilane (PhSiCl3) through a simple two-step reaction. In this process, PhSiCl3 is reacted with ethanol under reflux to produce two products: the liquid phenyltriethoxysilane [PhSi(OEt)3, PTES] and an uncharacterized polymeric material likely, EtO[PhSiO(OEt)]n. OPS is synthesized from both products .


Molecular Structure Analysis

The equilibrium molecular structure of OPS in the gas phase has been determined by electron diffraction. It was found to have D4 point-group symmetry, with Si–O bond lengths of 1.634 (15)–1.645 (19) Å, and a narrow range [147.5 (45)–149.8 (24)°] of Si–O–Si angles .


Chemical Reactions Analysis

OPS is easily modified by a wide number of electrophilic reactions to provide octa and hexadeca functionalized compounds that can be used as three-dimensional building blocks for nanometer-by-nanometer construction of composite materials .


Physical And Chemical Properties Analysis

OPS is known for its very high thermal stability . It also has a unique three-dimensional molecular architecture and nanometer diameters .

Scientific Research Applications

Improving Polymer Stability

Octaphenylsilsesquioxane (OPS) is often used to enhance the oxidative stability, thermal stability, and fire-retardant property of polymers . The compound’s good thermal stability makes it a valuable asset in research aimed at improving polymer stability .

Thermal Behavior Analysis

The thermal behaviors of OPS under different atmospheres have been extensively studied . These studies provide valuable insights into the thermal decomposition of OPS, which is crucial for its applications in various fields.

Use in Nanocomposites

OPS-based nanocomposites can be tailored to exhibit barrier properties with very low permeability to oxygen . This makes them suitable for applications that require materials with excellent barrier properties.

High-Temperature Cross-Linking Agents

OPS can serve as a high-temperature, thermal cross-linking agent . This property is particularly useful in the production of heat-resistant materials.

Platforms for Supramolecular Structures

OPS has been explored as a potential platform for creating supramolecular structures . This opens up possibilities for its use in the field of nanotechnology.

Fluorescent Oligomers

OPS can be used in the synthesis of fluorescent oligomers . These oligomers have potential applications in various fields, including bioimaging and optoelectronics.

Mechanism of Action

Target of Action

Octaphenylsilsesquioxane (OPS), also known as Octaphenyloctasilsesquioxane, is primarily targeted at polymers . It is used to enhance the oxidative stability, thermal stability, and fire-retardant properties of polymers .

Mode of Action

OPS interacts with polymers by being incorporated into them through chemical reactions or physical blending . This interaction results in an improvement in the polymer’s properties such as oxidative stability, thermal stability, flame retardation, and heat insulation .

Biochemical Pathways

The biochemical pathways affected by OPS are primarily related to the thermal behaviors of polymers . The thermal decomposition of OPS has been studied under different atmospheres, revealing divergences in its thermal behavior . The decomposition process involves sublimation of OPS, detachment of phenyl groups, and destruction of caged structures .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of OPS, we can discuss its thermal behavior as a form of “kinetics”. OPS exhibits good thermal stability . Its thermal degradation includes mainly the degradation of caged polyhedral oligomeric silsesquioxane structures and phenyl groups .

Result of Action

The result of OPS’s action is the enhancement of the properties of polymers. It improves the oxidative stability, thermal stability, and fire-retardant property of polymers . The thermal degradation of OPS leads to the detachment of phenyl groups and destruction of caged structures .

Action Environment

The action of OPS is influenced by environmental factors such as the atmosphere in which it is placed . Studies have shown that the thermal behaviors of OPS under air and nitrogen atmospheres differ . For instance, two mass loss steps were found under nitrogen, while three steps were found under air .

Future Directions

OPS is easily modified by a wide number of electrophilic reactions to provide octa and hexadeca functionalized compounds. These compounds can be used as three-dimensional building blocks for nanometer-by-nanometer construction of composite materials . This suggests that OPS has significant potential for future applications in the field of materials science.

properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXJHRABGYYAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893550
Record name Octaphenylhexacyclooctasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1033.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaphenylsilsesquioxane

CAS RN

5256-79-1
Record name Octaphenylsilsesquioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5256-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaphenylhexacyclooctasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there alternative materials similar to octaphenyloctasilsesquioxane for studying silicone-protein interactions?

A3: Yes, other silsesquioxane cages with different pendant groups can be used to explore silicone-protein interactions. For example, octamethyloctasilsesquioxane (methyl8-T8) is another option, featuring methyl groups instead of phenyl groups. [] These variations allow researchers to investigate how the chemical nature of the silicone surface influences its interaction with proteins. By comparing the binding affinity and specificity of peptides towards various silsesquioxane derivatives, researchers can gain valuable insights into the molecular determinants driving silicone-protein interactions.

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